4-[6-Methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
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Overview
Description
4-[6-Methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their significant biological activities and potential therapeutic applications. The structure of this compound includes a morpholine ring, a pyrimidine ring, and a pyridopyrimidine moiety, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-Methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves multiple steps, starting with the preparation of the pyridopyrimidine core. One common method involves the condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel and acetic acid . This intermediate is then subjected to methylation using formaldehyde and sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[6-Methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[6-Methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, affecting various cellular pathways.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer and rheumatoid arthritis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[6-Methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets, such as kinases. These enzymes play a crucial role in cellular signaling pathways, and inhibition of their activity can lead to the modulation of various biological processes. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A breast cancer drug that also contains a pyridopyrimidine moiety.
Dilmapimod: Investigated for its potential activity against rheumatoid arthritis.
Uniqueness
4-[6-Methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is unique due to its specific combination of functional groups and its potential to interact with multiple molecular targets. This makes it a versatile compound with applications in various fields of research and industry.
Properties
Molecular Formula |
C21H26N8O |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-[6-methyl-2-[4-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C21H26N8O/c1-15-13-19(27-9-11-30-12-10-27)26-21(23-15)29-7-5-28(6-8-29)20-17-3-4-22-14-18(17)24-16(2)25-20/h3-4,13-14H,5-12H2,1-2H3 |
InChI Key |
WUFCLAHZFOMKOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC4=C3C=CN=C4)C)N5CCOCC5 |
Origin of Product |
United States |
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